tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodophenoxy moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the iodophenoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate as a base.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Wissenschaftliche Forschungsanwendungen
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodophenoxy group can act as a leaving group in substitution reactions, while the dimethylsilane group can stabilize intermediates in coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(2-iodoethoxy)dimethylsilane
- (4-iodophenoxy)(tert-butyl)dimethylsilane
Uniqueness
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .
Eigenschaften
Molekularformel |
C16H25IO2Si |
---|---|
Molekulargewicht |
404.36 g/mol |
IUPAC-Name |
tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane |
InChI |
InChI=1S/C16H25IO2Si/c1-13(12-19-20(5,6)16(2,3)4)11-18-15-9-7-14(17)8-10-15/h7-10H,1,11-12H2,2-6H3 |
InChI-Schlüssel |
COSNXFTZPXVJNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)COC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.